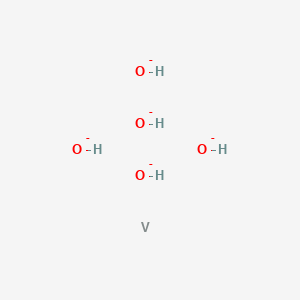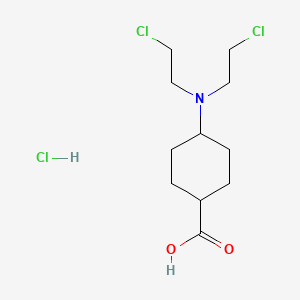
O-Benzhydryldibutylaminoethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzhydryldibutylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydryl group, a dibutylamino group, and an ethanol moiety, all linked together and stabilized by hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzhydryldibutylaminoethanol hydrochloride typically involves the alkylation of benzhydrol with dibutylaminoethanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
O-Benzhydryldibutylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The benzhydryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce primary amines and alcohols.
Scientific Research Applications
O-Benzhydryldibutylaminoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including as an antihistamine and in the treatment of certain neurological disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of O-Benzhydryldibutylaminoethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to histamine receptors, thereby blocking the action of histamine and providing relief from allergic reactions. Additionally, it may interact with other receptors and enzymes, modulating various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with a similar benzhydryl structure.
Chlorpheniramine: A compound with similar antihistamine properties but a different chemical structure.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness
O-Benzhydryldibutylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino group provides enhanced lipophilicity, improving its ability to cross biological membranes and exert its effects.
Properties
CAS No. |
101418-27-3 |
|---|---|
Molecular Formula |
C23H34ClNO |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(dibutyl)azanium;chloride |
InChI |
InChI=1S/C23H33NO.ClH/c1-3-5-17-24(18-6-4-2)19-20-25-23(21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,23H,3-6,17-20H2,1-2H3;1H |
InChI Key |
ISOGGZCXBNUBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


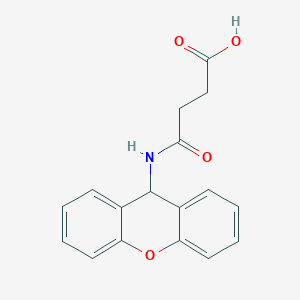
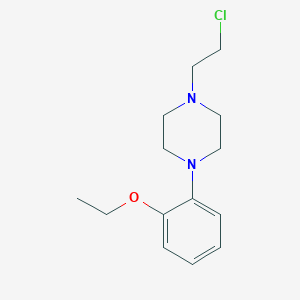
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
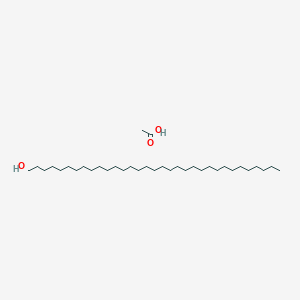


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
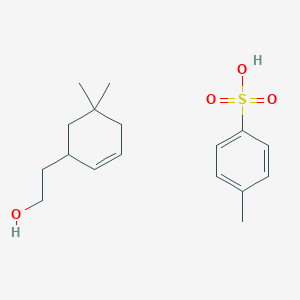

![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
